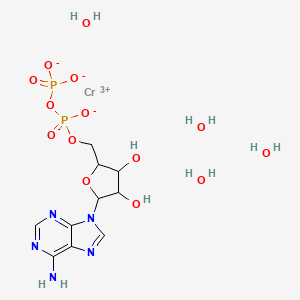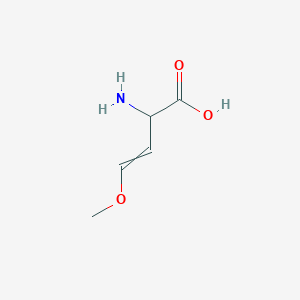![molecular formula C15H17N5O3S B1228202 N-[1-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)ethyl]-N'-(5-methyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B1228202.png)
N-[1-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)ethyl]-N'-(5-methyl-1,3,4-thiadiazol-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
LSM-17324 is a member of isoindoles.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Synthesis and Plant Growth Regulation
Compounds similar to N-[1-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)ethyl]-N'-(5-methyl-1,3,4-thiadiazol-2-yl)urea have been synthesized and shown to have plant growth regulating activities. For instance, Song Xin-jian, Gong Xian-sheng, and W. Sheng (2006) synthesized derivatives that exhibited good activity as plant growth regulators (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006).
Fungicidal Activities
Research by Xinjian Song, Xiao-Hong Tan, and Yan‐Gang Wang (2008) indicates that similar compounds demonstrate excellent fungicidal activities against pathogens like Rhizoctonia solani and Botrytis cinerea (Xinjian Song, Xiao-Hong Tan, & Yan‐Gang Wang, 2008).
Chemical Structure Analysis
The molecular structure and characteristics of similar compounds have been extensively studied, highlighting the importance of molecular interactions such as hydrogen bonding and π–π stacking interactions in determining their biological activity (N. T. Pokhodylo, O. Shyyka, R. D. Savka, & M. Obushak, 2018).
Molecular Aggregation and Solvent Effects
- Study of Molecular Aggregation: A study by A. Matwijczuk, Dariusz Kluczyk, and colleagues (2016) explored how solvent effects influence molecular aggregation in related compounds. This research helps understand the compound's behavior in various solvents, which is crucial for its potential applications in different environments (A. Matwijczuk, Dariusz Kluczyk, et al., 2016).
Bioactivities and Pharmacological Potential
Antibacterial and Enzyme Inhibition
Novel derivatives of thiadiazole, a component of the compound , have been found to exhibit significant antibacterial activity and enzyme inhibition profiles, suggesting potential pharmacological applications (Yakup Budak, U. M. Kocyigit, et al., 2017).
Potential in Anticonvulsant Development
Research on derivatives of 1,3,4-thiadiazole has indicated promising potential in developing anticonvulsant medications. This suggests that compounds containing thiadiazole units, like the one , may also hold therapeutic value in this area (I. Sych, N. Bevz, et al., 2018).
Eigenschaften
Molekularformel |
C15H17N5O3S |
|---|---|
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
1-[1-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)ethyl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea |
InChI |
InChI=1S/C15H17N5O3S/c1-6(16-14(23)17-15-19-18-7(2)24-15)20-12(21)10-8-3-4-9(5-8)11(10)13(20)22/h3-4,6,8-11H,5H2,1-2H3,(H2,16,17,19,23) |
InChI-Schlüssel |
OCMMFDANPMLYGR-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(S1)NC(=O)NC(C)N2C(=O)C3C4CC(C3C2=O)C=C4 |
Kanonische SMILES |
CC1=NN=C(S1)NC(=O)NC(C)N2C(=O)C3C4CC(C3C2=O)C=C4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Ethyl-2-[[[3-(4-morpholinyl)-4-nitrophenyl]-oxomethyl]amino]-3-thiophenecarboxylic acid ethyl ester](/img/structure/B1228120.png)
![2-[[4-(3-Methylanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1228121.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-methyl-2,5-dioxo-4-(2-phenylethyl)-1-imidazolidinyl]acetamide](/img/structure/B1228125.png)
![N-Methyl-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-amine](/img/structure/B1228127.png)
![5-Nitro-2-thiophenecarboxylic acid [1-[(3,5-dichloro-2-pyridinyl)amino]-1-oxopropan-2-yl] ester](/img/structure/B1228129.png)
![3-[Dimethyl-[3-(tetradecanoylamino)propyl]azaniumyl]propane-1-sulfonate](/img/structure/B1228131.png)
![5-(4-Fluorophenyl)-7-(3-methoxyphenyl)-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1228132.png)
![1-[4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butyl]-3-methylpyridin-1-ium](/img/structure/B1228133.png)

![19-(Furan-3-yl)-12-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,11,17-trione](/img/structure/B1228135.png)
![S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] decanethioate](/img/structure/B1228136.png)
![N-(4-tert-butylphenyl)-2-[4-(1-imidazolyl)phenoxy]acetamide](/img/structure/B1228141.png)

